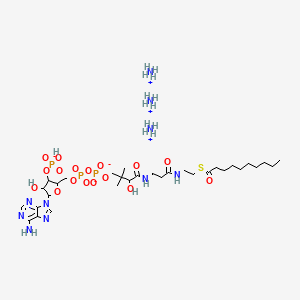
decanoyl Coenzyme A (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl coenzyme A (ammonium salt) is a derivative of coenzyme A, which is a crucial cofactor in various biochemical reactions. It is a medium-chain acyl coenzyme A and plays a significant role in fatty acid metabolism. The compound is often used in scientific research due to its involvement in various metabolic pathways and its ability to act as a substrate for specific enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decanoyl coenzyme A (ammonium salt) can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs in an aqueous medium and requires precise pH control to ensure optimal yield .
Industrial Production Methods: Industrial production of decanoyl coenzyme A (ammonium salt) involves enzymatic synthesis using acyltransferases. These enzymes facilitate the transfer of the decanoyl group to coenzyme A, producing the desired compound. The process is carried out under controlled conditions to maintain the stability and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Decanoyl coenzyme A (ammonium salt) undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to produce decanoyl carnitine, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Reduction: The compound can be reduced to form decanoic acid and coenzyme A.
Substitution: It can participate in acyl transfer reactions, where the decanoyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires enzymes such as acyl-CoA oxidase and molecular oxygen.
Reduction: Involves reducing agents like NADPH and specific reductases.
Substitution: Utilizes acyltransferases and specific substrates for the transfer reactions.
Major Products Formed:
- Decanoyl carnitine
- Decanoic acid
- Various acylated molecules depending on the substitution reactions
Wissenschaftliche Forschungsanwendungen
Decanoyl coenzyme A (ammonium salt) has a wide range of applications in scientific research:
- Chemistry: Used as a substrate in enzymatic assays to study acyltransferase activity.
- Biology: Involved in the study of fatty acid metabolism and energy production.
- Medicine: Research on metabolic disorders and the role of medium-chain fatty acids in health and disease.
- Industry: Utilized in the production of bioactive compounds and in the study of lipid metabolism .
Wirkmechanismus
Decanoyl coenzyme A (ammonium salt) exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It participates in the β-oxidation pathway, where it is converted into acetyl coenzyme A, which then enters the tricarboxylic acid cycle to produce energy. The compound also plays a role in the synthesis of complex lipids and signaling molecules .
Molecular Targets and Pathways:
- Acyltransferases: Enzymes that transfer the acyl group from decanoyl coenzyme A to other molecules.
- β-Oxidation Pathway: A metabolic pathway that breaks down fatty acids to produce energy.
- Tricarboxylic Acid Cycle: A central metabolic pathway that generates energy through the oxidation of acetyl coenzyme A .
Vergleich Mit ähnlichen Verbindungen
- Octanoyl coenzyme A
- Lauroyl coenzyme A
- Palmitoyl coenzyme A
- Stearoyl coenzyme A
Comparison: Decanoyl coenzyme A (ammonium salt) is unique due to its medium-chain length, which allows it to participate in specific metabolic pathways that are distinct from those involving short-chain or long-chain acyl coenzyme A derivatives. Its role in fatty acid metabolism and its ability to act as a substrate for specific enzymes make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C31H63N10O17P3S |
|---|---|
Molekulargewicht |
972.9 g/mol |
IUPAC-Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3 |
InChI-Schlüssel |
IWPPTKRPCYMCQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




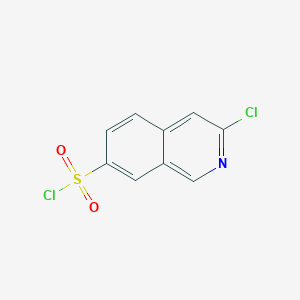
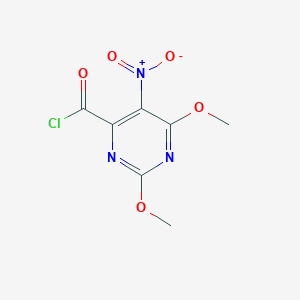
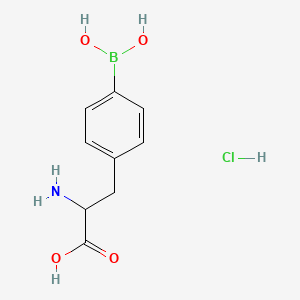
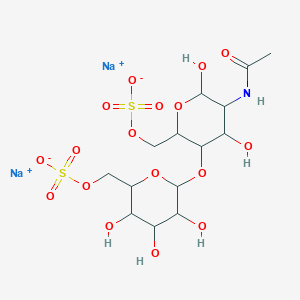
![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
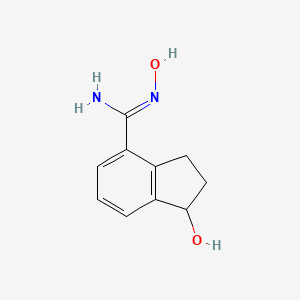
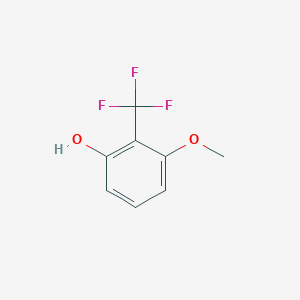
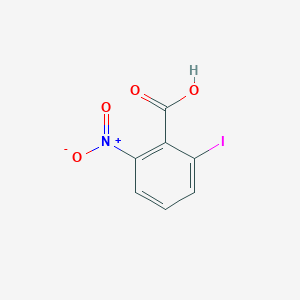

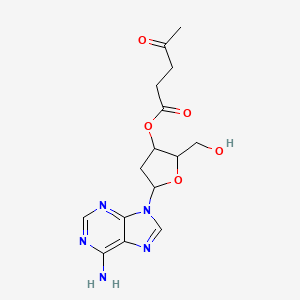
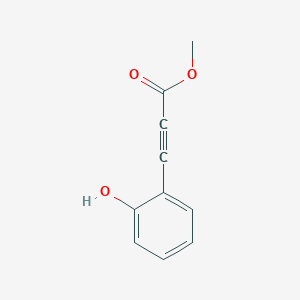
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
